molecular formula C20H20N4O4 B11679380 3-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11679380
M. Wt: 380.4 g/mol
InChI Key: VHRHEAFTLPQUST-CIAFOILYSA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-1-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
  • 3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one
  • (E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid

Uniqueness

Compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-3-28-15-9-7-13(8-10-15)16-11-17(23-22-16)20(26)24-21-12-14-5-4-6-18(27-2)19(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

VHRHEAFTLPQUST-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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